(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Catalog No.
S687858
CAS No.
122225-33-6
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

CAS Number

122225-33-6

Product Name

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
  • Pharmaceuticals

    Due to its chiral center and functional groups, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential as a building block for drugs. Researchers are investigating its use in synthesizing new molecules with potential therapeutic applications [].

  • Natural Products

    Some naturally occurring molecules share structural features with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Researchers can use this compound as a starting material to create more complex molecules that mimic natural products []. These synthetic molecules may have similar biological properties to the natural products, which could be useful for drug discovery or understanding biological processes.

Molecular Structure Analysis

The key features of the molecule include:

  • Carboxylic acid group (COOH): This functional group contributes to the acidity of the molecule and its water solubility [].
  • Ketone group (C=O): This carbonyl group can participate in various condensation reactions for building carbon-carbon bonds [].
  • Benzyl group (C6H5CH2-): This aromatic group provides lipophilicity (affinity for fats) and can be a site for further functionalization [].
  • Tert-butoxy group ((CH3)3C-O-): This bulky group can serve as a protecting group for the adjacent carbonyl group, directing further reactions to other parts of the molecule [].

The stereochemistry of the molecule is denoted by the "(R)" prefix, indicating a specific spatial arrangement of the groups around the chiral carbon atom (C-2). This chirality can influence the molecule's biological properties and reactivity in certain reactions [].


Chemical Reactions Analysis

  • Deprotection: The tert-butoxy group can be removed under acidic or basic conditions to reveal the underlying ketone functionality, opening possibilities for further reactions [].
  • Condensation reactions: The ketone group can participate in aldol condensation or Claisen condensation reactions with other carbonyl compounds to form more complex carbon skeletons [].
  • Esterification: The carboxylic acid group can react with alcohols to form esters, potentially introducing new functionalities [].

Physical And Chemical Properties Analysis

  • A solid at room temperature due to the presence of multiple polar groups.
  • Moderately soluble in organic solvents due to the aromatic and tert-butoxy groups.
  • Insoluble in nonpolar solvents like hexane due to the presence of the carboxylic acid group.
  • Thermally stable due to the strong C-C and C-O bonds.

XLogP3

2.5

Dates

Modify: 2023-08-15

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